molecular formula C7H14ClNO2S B2994744 1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride CAS No. 2089257-89-4

1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride

Cat. No.: B2994744
CAS No.: 2089257-89-4
M. Wt: 211.7
InChI Key: LFODYGIBDCDGKB-UHFFFAOYSA-N
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Description

1lambda⁶-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride is a spirocyclic compound featuring a sulfur (thia) and nitrogen (aza) atom within its bicyclic framework. The spiro[4.4]nonane core distinguishes it from smaller or larger spiro systems, while the 1,1-dione moiety suggests the presence of two ketone groups at the first position. The hydrochloride salt form enhances solubility, a common modification for pharmaceutical or industrial applications. Synthesis methods for related spiro compounds, such as those involving N,N-dimethylformamide dimethyl acetal (DMF-DMA) and prolonged heating (e.g., 110°C for 24 hours), may be applicable here .

Properties

IUPAC Name

1λ6-thia-7-azaspiro[4.4]nonane 1,1-dioxide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)5-1-2-7(11)3-4-8-6-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFODYGIBDCDGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)S(=O)(=O)C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-89-4
Record name 1lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride
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Preparation Methods

The synthesis of 1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride typically involves multiple steps, including the formation of the spirocyclic ring system and subsequent functionalization. One common synthetic route involves the reaction of a suitable thiol with an aziridine derivative under controlled conditions to form the spirocyclic core. This is followed by oxidation to introduce the sulfone group and subsequent hydrochloride salt formation .

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings rather than large-scale manufacturing. the synthesis generally requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts or reagents to ensure high yield and purity.

Chemical Reactions Analysis

1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride is not fully understood, but it is believed to interact with various molecular targets through its spirocyclic structure. This interaction can influence enzyme activity, protein folding, and other biochemical processes. The compound’s ability to form stable complexes with metal ions and other molecules also contributes to its diverse range of effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Spiro Ring Size and Substituent Positioning

a. 1-Thia-7-azaspiro[3.5]nonane 1,1-Dioxide Hydrochloride
  • Spiro System: [3.5]nonane (smaller ring system compared to [4.4]).
  • Functional Groups : 1,1-dioxide (sulfonyl groups) instead of dione (ketones).
b. 7-Thia-1-azaspiro[3.5]nonane 7,7-Dioxide Hydrochloride
  • Spiro System: [3.5]nonane with reversed thia/aza positions (7-thia vs. 1-aza).
  • Functional Groups : 7,7-dioxide, altering electronic properties and hydrogen bonding capacity.
  • Commercial Relevance : Marketed for R&D with high pricing (e.g., $1,554/0.25g), reflecting specialized applications .
c. 7-Oxa-2-azaspiro[3.5]nonane Hydrochloride
  • Key Difference : Oxygen (oxa) replaces sulfur (thia), reducing electronegativity and altering metabolic stability.
  • Similarity Score : 0.74 (based on structural analogs), highlighting moderate overlap in pharmacophoric features .

Functional Group Variations

  • Dione vs.
  • Salt Forms : Hydrochloride salts are prevalent across analogs, suggesting shared strategies to improve bioavailability or crystallinity .

Physicochemical Properties

Compound Spiro System Molecular Weight (g/mol) Key Functional Groups Storage Conditions
1lambda⁶-Thia-7-azaspiro[4.4]nonane-1,1-dione HCl [4.4] Data missing 1,1-dione Likely room temperature (inferred)
1-Thia-7-azaspiro[3.5]nonane 1,1-Dioxide HCl [3.5] 183.656 1,1-dioxide 2–8°C
7-Thia-1-azaspiro[3.5]nonane 7,7-Dioxide HCl [3.5] Data missing 7,7-dioxide Industrial-grade storage

Biological Activity

1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dione hydrochloride is a chemical compound with significant potential in biological research and pharmaceutical applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Formula : C7H14ClNO2S
  • Molecular Weight : 211.71 g/mol
  • CAS Number : 2089257-89-4
  • Appearance : White to off-white powder

The compound features a unique spirocyclic structure that includes both sulfur and nitrogen atoms, which is integral to its biological interactions.

The synthesis of this compound typically involves:

  • Formation of the spirocyclic ring system through the reaction of a thiol with an aziridine derivative.
  • Oxidation to introduce a sulfone group.
  • Formation of the hydrochloride salt to enhance solubility and stability.

This multi-step process requires careful control of reaction conditions to achieve high yields and purity levels .

The exact mechanism of action for this compound remains partially elucidated. However, it is believed to interact with various molecular targets, influencing:

  • Enzyme Activity : The compound may modulate enzymatic reactions by acting as an inhibitor or activator.
  • Protein-Ligand Binding : Its structure allows for stable complex formation with proteins, potentially altering their function or stability.

Research indicates that compounds with similar spirocyclic structures often exhibit unique binding properties due to their three-dimensional configuration .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of spirocyclic compounds, including this compound. In vitro assays demonstrated activity against various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Cytotoxicity Studies

Cytotoxicity assays conducted on several cancer cell lines revealed that this compound exhibits selective toxicity, sparing normal cells while effectively reducing cell viability in malignant cells. The underlying mechanisms may involve apoptosis induction and disruption of cell cycle progression .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts at concentrations as low as 10 µg/mL, showcasing its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In another study focused on cancer therapeutics, researchers evaluated the effects of this compound on HeLa and MCF-7 cell lines. The findings showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxic effects compared to standard chemotherapeutics .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
This compoundSpirocyclicAntimicrobial, CytotoxicUnique spirocyclic structure enhances binding properties
2-Azaspiro[4.4]nonane-1,3-dioneSimilar spirocyclicLimited activity reportedLacks the hydrochloride salt form
1lambda6-Thia-7-azaspiro[4.4]nonane-1,1-dioneNon-hydrochloride formVaries based on formulationMay exhibit different solubility and reactivity

Q & A

Q. How can advanced spectroscopic techniques (e.g., EPR, XAS) elucidate redox behavior in the thia-azaspiro system?

  • Methodological Answer : Use X-ray absorption spectroscopy (XAS) to probe sulfur’s oxidation state and local geometry. Pair with EPR to detect radical intermediates during redox cycles. For time-resolved studies, employ stopped-flow UV-Vis with global kinetic analysis to map transient species .

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